molecular formula C25H20FN3O B6509337 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-63-5

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509337
CAS RN: 901004-63-5
M. Wt: 397.4 g/mol
InChI Key: NLVBKVUYNCCGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline (MF-1) is a novel small molecule that has recently gained attention in the scientific community due to its potential applications in various areas of research. MF-1 is a heterocyclic compound that contains both aromatic and aliphatic components, and is synthesized from simple and readily available starting materials. It is a highly promising compound for use in biological and medicinal research due to its unique structure which allows for a wide range of potential activities.

Scientific Research Applications

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. It has been used as a ligand in various studies to study the binding affinity of various receptors and enzymes. It has also been studied as an inhibitor of cell growth and as a potential therapeutic agent for the treatment of various diseases. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is not yet fully understood. However, it is believed to interact with various biological targets, including receptors and enzymes, in order to modulate their activity. It is believed that the heterocyclic structure of this compound allows it to interact with several different types of molecules, which in turn can lead to various biological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on various biochemical and physiological processes. It has been shown to inhibit the growth of various cell lines, including cancer cells, and to modulate the activity of certain enzymes. Additionally, it has been studied for its potential to reduce inflammation and to modulate the activity of various receptors.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline in laboratory experiments is its relatively simple synthesis process, which allows for the production of large amounts of the compound in a relatively short amount of time. Additionally, the unique structure of this compound allows for interactions with several different types of molecules, which can lead to a variety of biological effects.
The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood. Additionally, the compound is relatively new, so there is still limited research available on its potential applications and effects.

Future Directions

Given the potential applications of 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline, there are several possible future directions for research. These include further studies on its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further studies could be conducted to explore the potential of this compound to modulate the activity of various receptors and enzymes. Finally, further studies could be conducted to explore the potential of this compound as an anti-inflammatory agent.

Synthesis Methods

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is synthesized through a multi-step process involving the condensation of 3,4-dimethylphenol with 4-fluorobenzaldehyde in the presence of sodium hydroxide and acetic acid. This reaction results in the formation of a Schiff base which is then reduced to a hydrazone. The hydrazone is then treated with aqueous sodium nitrite to form a diazonium salt, which is then reacted with 8-methoxy-1H-pyrazolo[4,3-c]quinoline to form this compound.

properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-15-4-5-17(12-16(15)2)24-22-14-27-23-11-10-20(30-3)13-21(23)25(22)29(28-24)19-8-6-18(26)7-9-19/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVBKVUYNCCGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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